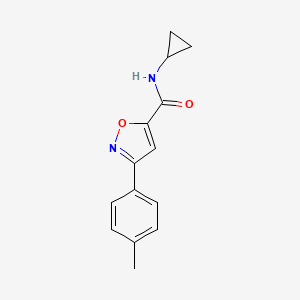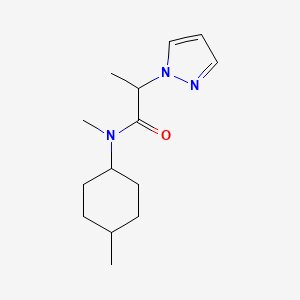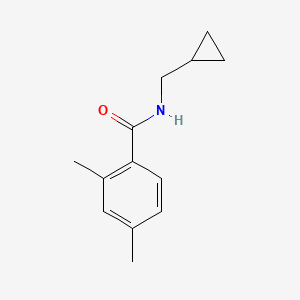
6-(dimethylamino)-N-(2,3-dimethylphenyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(dimethylamino)-N-(2,3-dimethylphenyl)pyridine-3-carboxamide, commonly known as DMXAA, is a small molecule that has been extensively studied for its potential as an anti-cancer agent. DMXAA was first discovered in the late 1990s and has since been the subject of numerous scientific studies exploring its synthesis, mechanism of action, and potential applications.
Mécanisme D'action
The exact mechanism of action of DMXAA is not fully understood, but it is believed to work by activating the STING (stimulator of interferon genes) pathway. This pathway is responsible for inducing the production of interferons and other cytokines, which play a key role in the immune response to cancer.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects, including the induction of cytokine production, the activation of immune cells, and the inhibition of angiogenesis. DMXAA has also been shown to increase the permeability of blood vessels, which may contribute to its anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
DMXAA has a number of advantages for use in lab experiments, including its low toxicity and ease of synthesis. However, DMXAA has also been shown to have limited efficacy in some types of cancer, and its mechanism of action is not fully understood.
Orientations Futures
There are a number of potential future directions for research on DMXAA. One area of interest is the development of new synthetic methods for DMXAA that are more efficient and cost-effective. Another area of interest is the identification of biomarkers that can be used to predict which patients are most likely to respond to DMXAA treatment. Finally, there is ongoing research exploring the use of DMXAA in combination with other anti-cancer agents to improve its efficacy.
Méthodes De Synthèse
DMXAA can be synthesized through a multi-step process, which involves the reaction of 2,3-dimethylpyridine with dimethylamine, followed by the addition of acetic anhydride and hydrochloric acid. The resulting product is then purified through a series of chromatographic techniques to obtain pure DMXAA.
Applications De Recherche Scientifique
DMXAA has been extensively studied for its potential as an anti-cancer agent. In preclinical studies, DMXAA has been shown to induce tumor regression and improve survival rates in animal models of cancer. DMXAA is believed to work by activating the immune system and inducing the production of cytokines, which in turn leads to the destruction of cancer cells.
Propriétés
IUPAC Name |
6-(dimethylamino)-N-(2,3-dimethylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11-6-5-7-14(12(11)2)18-16(20)13-8-9-15(17-10-13)19(3)4/h5-10H,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOOPOQZDJTDGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CN=C(C=C2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(dimethylamino)-N-(2,3-dimethylphenyl)pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,2,2-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]propanamide](/img/structure/B7510995.png)

![N-[(2-bromophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511004.png)

![N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide](/img/structure/B7511017.png)

![2-Cyclopent-2-en-1-yl-1-[2-(4-fluorophenyl)morpholin-4-yl]ethanone](/img/structure/B7511028.png)



![N-[1-(3-chlorophenyl)propyl]methanesulfonamide](/img/structure/B7511066.png)